1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
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Description
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a precursor in synthesizing complex carbohydrates for potential applications in studying various metabolic disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose involves the process of isopropylidenation of 1, 2-diols. A suspension of the substrate in dry acetone/2,2-dimethoxypropane in dry acetone was added 5 mol % of phosphotungstic acid and was stirred at room temperature under nitrogen atmosphere for a specific time . The deprotection of isopropylidenes involves dissolving the substrate in an acetonitrile/water mixture and adding phosphotungstic acid .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is 244.28 g/mol. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Symmetric Difucopyranose Dianhydrides : Researchers have developed methods to synthesize symmetric difucopyranose dianhydrides starting from monosaccharide precursors, including 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose. This synthesis is significant for creating complex carbohydrate structures (Ludewig et al., 1998).
Furanose-Free D-Fucose Per-O-Acetates Synthesis : The compound has been used in the synthesis of furanose-free D-Fucose Per-O-Acetates and precursors for anthrose, a component in glycoproteins of certain bacteria (Hou & Kováč, 2008).
Enzymatic β-D-Fucosylation : The compound has been utilized in enzymatic processes, such as the synthesis of Uridine 5′-(α-D-Fucopyranosyl Diphosphate) and enzymatic β-D-Fucosylation of cardenolide aglycones (Faust et al., 1994).
Biological and Biochemical Applications
L-Fucose Sulphates Synthesis : The compound is used in synthesizing various L-fucose sulphates, contributing to the understanding of carbohydrate-related biochemical pathways (Forrester et al., 1976).
Fucosylation in Drug Delivery : Research includes the use of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose in the preparation of branched cyclomaltoheptaose for potential drug delivery applications. This involves studying the changes in fucosylation of cells treated with fucose-modified compounds (Kimura et al., 2013).
Genetic Studies : It is also involved in studies related to genetically polymorphic alpha-L-fucosidase isozymes detected in blood plasma, contributing to the understanding of genetic variations in enzymes (Takeshita et al., 1994).
properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-SOYHJAILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose |
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